molecular formula C7H8N2O B12824396 5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one

5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one

Cat. No.: B12824396
M. Wt: 136.15 g/mol
InChI Key: BHURBYBYVGTCMD-UHFFFAOYSA-N
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Description

5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, which combines an imidazole ring fused to a pyridine ring. This structural motif imparts significant versatility and potential for various applications in materials science, pharmaceuticals, and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α-haloketones, followed by cyclization under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces reduced derivatives .

Mechanism of Action

The mechanism of action of 5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

6,8-dihydro-5H-imidazo[1,5-a]pyridin-7-one

InChI

InChI=1S/C7H8N2O/c10-7-1-2-9-5-8-4-6(9)3-7/h4-5H,1-3H2

InChI Key

BHURBYBYVGTCMD-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NC=C2CC1=O

Origin of Product

United States

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